molecular formula C22H18F3N5O2 B2967689 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 942009-19-0

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2967689
CAS RN: 942009-19-0
M. Wt: 441.414
InChI Key: AVWAPYQIKFUBPL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a tolyl group, and a trifluoromethylphenyl group. The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The trifluoromethylphenyl group is a phenyl group with a trifluoromethyl substituent.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Compounds with similar structures tend to be nonpolar and hydrophobic .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Novel pyrazolo[3,4-d]pyrimidines and triazolopyrimidines with expected chemical and pharmacological activities were synthesized using pyrazole-o-aminonitriles as precursors, showcasing the potential versatility of compounds within this chemical class in creating pharmacologically active molecules (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives were synthesized and used to form Co(II) and Cu(II) coordination complexes, which were evaluated for their antioxidant activity, demonstrating the potential of such compounds in developing antioxidants (K. Chkirate et al., 2019).

Pharmacological Evaluation

  • A study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumour inhibition, and anti-inflammatory actions, highlighting the pharmacological potential of these compounds in various therapeutic areas (M. Faheem, 2018).

Antimicrobial and Molecular Docking Studies

  • Pyrazole-imidazole-triazole hybrids demonstrated significant antimicrobial activity and were further analyzed through molecular docking studies, suggesting their potential use in antimicrobial therapies (Suman Punia et al., 2021).

Novel Derivatives for PDE5 Inhibition

  • Pyrazolopyrimidopyridazinones were synthesized as potent and selective inhibitors of phosphodiesterase 5 (PDE5), indicating their potential application in the treatment of erectile dysfunction (Maria Paola Giovannoni et al., 2006).

properties

IUPAC Name

2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-5-3-4-6-18(13)30-20-17(11-26-30)14(2)28-29(21(20)32)12-19(31)27-16-9-7-15(8-10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWAPYQIKFUBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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